molecular formula C21H36O8S2 B12679197 Panosialin-IA CAS No. 102338-86-3

Panosialin-IA

Cat. No.: B12679197
CAS No.: 102338-86-3
M. Wt: 480.6 g/mol
InChI Key: USQVRFZEIYYKND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Panosialin-IA is typically isolated from the culture broth of Streptomyces species. The isolation process involves cultivating the Streptomyces strain in a suitable medium, followed by extraction and purification using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale fermentation of Streptomyces species, followed by extraction and purification processes. The optimization of fermentation conditions, such as temperature, pH, and nutrient composition, would be crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions

Panosialin-IA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, vary depending on the desired reaction .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .

Mechanism of Action

Panosialin-IA exerts its effects by inhibiting the activity of α1,3-fucosyltransferase (Fuc-TVII). This enzyme is involved in the biosynthesis of selectin ligands, which play a crucial role in cell adhesion processes. By inhibiting Fuc-TVII, this compound suppresses the expression of selectin ligands, thereby reducing selectin-mediated cell adhesion . This mechanism is particularly relevant in the context of inflammation and cancer, where selectin-mediated cell adhesion is a key factor .

Properties

CAS No.

102338-86-3

Molecular Formula

C21H36O8S2

Molecular Weight

480.6 g/mol

IUPAC Name

(3-pentadecyl-5-sulfooxyphenyl) hydrogen sulfate

InChI

InChI=1S/C21H36O8S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(28-30(22,23)24)18-21(17-19)29-31(25,26)27/h16-18H,2-15H2,1H3,(H,22,23,24)(H,25,26,27)

InChI Key

USQVRFZEIYYKND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OS(=O)(=O)O)OS(=O)(=O)O

Origin of Product

United States

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